molecular formula C9H10OS B1605889 S-(2-methylphenyl) ethanethioate CAS No. 10436-57-4

S-(2-methylphenyl) ethanethioate

Cat. No.: B1605889
CAS No.: 10436-57-4
M. Wt: 166.24 g/mol
InChI Key: NGPKWOGMRQWAKJ-UHFFFAOYSA-N
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Description

S-(2-methylphenyl) ethanethioate: is an organic compound with the molecular formula C9H10OS. It is also known as 1-(2-methylphenyl)sulfanylethanone. This compound is characterized by the presence of a thioester functional group, which is a sulfur-containing analog of an ester. The compound has a molecular weight of 166.24 g/mol and is used in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-methylphenyl) ethanethioate typically involves the reaction of thiophenol with acetoacetic anhydride. This reaction is carried out under acidic conditions to facilitate the formation of the thioester bond. The reaction requires appropriate temperatures and reaction times to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent product quality and yield. The industrial production also incorporates purification steps to remove any impurities and achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: S-(2-methylphenyl) ethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: S-(2-methylphenyl) ethanethioate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions and methodologies.

Biology and Medicine: In biological research, this compound is used to study the effects of thioester-containing compounds on biological systems. It is also investigated for its potential therapeutic applications, including its role as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of fragrances and flavors, where the thioester group imparts unique olfactory properties.

Mechanism of Action

The mechanism of action of S-(2-methylphenyl) ethanethioate involves its interaction with various molecular targets. The thioester group can undergo hydrolysis to release thiol-containing compounds, which can then participate in further biochemical reactions. The compound can also act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers in target molecules.

Comparison with Similar Compounds

  • S-(2-methylphenyl) ethanethioate
  • S-(2-ethylphenyl) ethanethioate
  • S-(2-methoxyphenyl) ethanethioate

Comparison: this compound is unique due to the presence of the methyl group on the phenyl ring, which influences its reactivity and physical properties. Compared to S-(2-ethylphenyl) ethanethioate, the methyl group provides different steric and electronic effects, leading to variations in reaction outcomes. Similarly, the methoxy group in S-(2-methoxyphenyl) ethanethioate introduces electron-donating effects, altering the compound’s reactivity compared to this compound .

Properties

IUPAC Name

S-(2-methylphenyl) ethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-7-5-3-4-6-9(7)11-8(2)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPKWOGMRQWAKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294386
Record name S-(2-methylphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-57-4
Record name NSC96296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-(2-methylphenyl) ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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